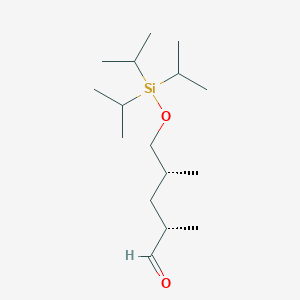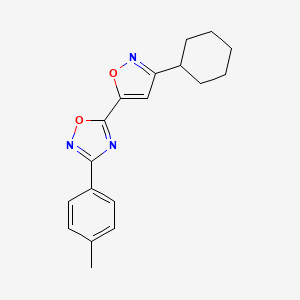
(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a triisopropylsilyloxy group attached to the pentanal backbone. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the protection of a hydroxyl group with a triisopropylsilyl group, followed by selective oxidation to form the aldehyde. The reaction conditions often include the use of mild oxidizing agents and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The triisopropylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the triisopropylsilyloxy group.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced in place of the triisopropylsilyloxy group.
Scientific Research Applications
(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The triisopropylsilyloxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)hexanal
- (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)butanal
- (2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)heptanal
Uniqueness
(2S,4R)-2,4-Dimethyl-5-(triisopropylsilyloxy)pentanal is unique due to its specific stereochemistry and the presence of the triisopropylsilyloxy group. This combination of features imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
915695-81-7 |
|---|---|
Molecular Formula |
C16H34O2Si |
Molecular Weight |
286.52 g/mol |
IUPAC Name |
(2S,4R)-2,4-dimethyl-5-tri(propan-2-yl)silyloxypentanal |
InChI |
InChI=1S/C16H34O2Si/c1-12(2)19(13(3)4,14(5)6)18-11-16(8)9-15(7)10-17/h10,12-16H,9,11H2,1-8H3/t15-,16+/m0/s1 |
InChI Key |
HXDXWAPEWSGQPH-JKSUJKDBSA-N |
Isomeric SMILES |
C[C@H](C[C@H](C)C=O)CO[Si](C(C)C)(C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(C)CC(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]-](/img/structure/B14189121.png)
![Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate](/img/structure/B14189128.png)
![N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine](/img/structure/B14189131.png)
![8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189153.png)
![4,5-Dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189155.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one](/img/structure/B14189167.png)



![N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B14189187.png)


![1,1'-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene)](/img/structure/B14189220.png)
